4-(2-Methylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine
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Overview
Description
4-(2-Methylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that features both pyrimidine and morpholine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pyrimidine Ring: Starting from a suitable precursor such as 2-methylpyrimidine, various functional groups can be introduced through substitution reactions.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions.
Coupling of the Two Rings: The final step involves coupling the pyrimidine and morpholine rings through a carbonyl linkage, possibly using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: Various substitution reactions can occur, especially on the pyrimidine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-Methylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound might be investigated for its potential as a pharmaceutical agent. Its ability to interact with biological targets could make it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(2-Methylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methylpyrimidin-4-yl)-2-(morpholine-4-carbonyl)morpholine: Lacks the sulfur atom, which could affect its reactivity and biological activity.
4-(2-Methylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)piperidine: Contains a piperidine ring instead of a morpholine ring, which might influence its chemical properties.
Uniqueness
The presence of both pyrimidine and morpholine rings, along with the sulfur atom in the thiomorpholine ring, makes 4-(2-Methylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine unique. These structural features could confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
[4-(2-methylpyrimidin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S/c1-11-15-3-2-13(16-11)18-4-7-20-12(10-18)14(19)17-5-8-21-9-6-17/h2-3,12H,4-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGQNBASARTOHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCOC(C2)C(=O)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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